1-(4-Methyl-2-thienyl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NS |
|---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
1-(4-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-5-3-7(6(2)8)9-4-5/h3-4,6H,8H2,1-2H3 |
InChI Key |
JYQZDNXIRCRFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Methyl 2 Thienyl Ethanamine and Its Derivatives
Stereoselective Synthesis Approaches
Directly synthesizing a single enantiomer, rather than separating a racemic mixture, is often the more efficient route in chemical manufacturing. Asymmetric catalysis and enantioselective transformations are at the forefront of these efforts.
Asymmetric Catalysis in Thienyl Ethanamine Production
Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral amines, including thiophene-based structures. nih.gov A primary route involves the asymmetric hydrogenation of a prochiral imine, in this case, the imine formed from 1-(4-methyl-2-thienyl)ethanone. This transformation is typically achieved using transition metal catalysts, such as iridium (Ir) or rhodium (Rh), complexed with chiral ligands. nih.govrsc.org
The success of the hydrogenation hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the reaction. Ligand families like P-stereogenic phosphines and various phosphino-oxazolines have demonstrated high efficacy in the asymmetric hydrogenation of imines and related compounds. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation has been successfully applied to produce a wide range of chiral amines with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govrsc.org The choice of solvent and counter-anion can also play a crucial role in the catalytic performance and the stereochemical direction of the reaction. nih.govrsc.org
Organocatalysis provides a metal-free alternative for these transformations. princeton.edu Chiral imidazolidinone catalysts, for example, can activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion, facilitating various asymmetric reactions. While commonly applied in cycloadditions, the principle of iminium ion activation is a key concept in organocatalytic approaches to chiral amine synthesis. princeton.edu
Table 1: Representative Catalytic Systems for Asymmetric Amine Synthesis
| Catalyst Type | Metal/Core | Ligand/Catalyst Example | Substrate Class | Key Feature |
|---|---|---|---|---|
| Transition Metal | Iridium (Ir) | Spiro-ligands (SIPHOS) | Imines, N-heterocycles | High efficiency and enantioselectivity in hydrogenation. nih.gov |
| Transition Metal | Iridium (Ir) | Chiral Diphosphines | 3H-indoles | Effective at elevated H2 pressure. nih.gov |
| Organocatalyst | Imidazolidinone | MacMillan Catalysts | α,β-Unsaturated Aldehydes | Metal-free iminium ion activation. princeton.edu |
Enantioselective Transformations towards Chiral Thiophene-Based Ethanaminies
Enantioselective transformations encompass a broad range of reactions that convert prochiral substrates into chiral products. For thiophene-based ethanamines, the most prominent transformation is the aforementioned asymmetric hydrogenation of the corresponding ketimine. nih.gov This method is part of a larger family of catalytic approaches that have been extensively developed for preparing chiral amines due to the prevalence of this functional group in pharmaceuticals. nih.govsigmaaldrich.com
The development of innovative and sustainable synthetic routes is driven by the high demand for enantiomerically pure amines. nih.gov Asymmetric catalysis is a key research field in modern synthetic chemistry, offering a powerful alternative to traditional methods like classical resolution. nih.govethz.ch The modularity of chiral phosphorus ligands and the discovery of novel catalyst systems, including those based on N-heterocyclic carbenes, continue to expand the scope and efficiency of these enantioselective transformations. nih.gov These advancements are directly applicable to the synthesis of specific targets like 1-(4-methyl-2-thienyl)ethanamine, providing pathways to high-purity enantiomers.
Resolution Techniques for Racemic this compound
Despite advances in asymmetric synthesis, chiral resolution remains a widely used and indispensable technique for separating racemic mixtures, particularly on an industrial scale. wikipedia.orggoogle.com This involves separating the two enantiomers of a racemic compound like this compound.
Diastereomeric Salt Formation and Crystallization Strategies
The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. wikipedia.orgrsc.org
The successful resolution depends on finding a suitable combination of a resolving agent and a solvent system that maximizes the solubility difference between the two diastereomeric salts. unchainedlabs.com One salt will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration, and the pure enantiomer of the amine can be liberated by a simple acid-base workup. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid, (S)-mandelic acid, and camphorsulfonic acid. wikipedia.org The selection process often involves screening a library of potential resolving agents and various solvents or solvent mixtures to identify the optimal conditions for separation. unchainedlabs.com For example, in a detailed study for a complex chiral amine, a screen of multiple chiral amino alcohols and a dozen different solvent systems was undertaken to find a combination that provided a dramatic difference in solubility (a factor of ~1,000) between the diastereomeric salts, enabling excellent resolution. unchainedlabs.com
Table 2: Examples of Chiral Resolving Agents and Solvents
| Resolving Agent | Target Compound Class | Solvent System Examples | Reference |
|---|---|---|---|
| Tartaric Acid | Racemic Amines (e.g., Methamphetamine) | Aqueous solutions | wikipedia.orgmdpi.com |
| (S)-Naproxen | 1-(2-hydroxyphenyl)ethylamines | Aqueous alcohols | rsc.org |
| (1R,2R)-(-)-trans-1-amino-2-indanol | Racemic Amines | Methanol (B129727), Ethyl Acetate, Propanenitrile/MTBE | unchainedlabs.com |
| Optically Active Naphthylglycolic Acid | 1-Aryl-alkylamines | Not specified | google.com |
Dielectrically Controlled Resolution Methods
A fascinating and advanced resolution technique is Dielectrically Controlled Resolution (DCR). nih.gov This method challenges the conventional belief that a single enantiomer of a resolving agent can only recognize and separate one specific enantiomer of a racemic compound. nih.gov Research has shown that by altering the dielectric constant of the solvent system, a single chiral selector can be made to recognize and precipitate either the R- or the S-enantiomer of the target molecule. nih.gov
The underlying molecular mechanism reveals that the chiral selector has an inherent ability to recognize both enantiomers. It is the dielectric property of the solvent that governs which of the two possible diastereomeric salts will be less soluble and thus crystallize out of the solution. nih.gov This phenomenon has been observed across different resolution systems, suggesting it is a widely applicable principle, offering a powerful tool to tune the outcome of a classical resolution without needing to synthesize the opposite enantiomer of the resolving agent. nih.gov
Chromatographic Resolution Approaches
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. ethz.ch High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a state-of-the-art method for this purpose. researchgate.net
In this technique, the racemic mixture is passed through a column packed with a chiral material (the CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation.
A relevant example is the separation of 1-(4-bromophenyl)-ethylamine, a close structural analogue of this compound. researchgate.net Its enantiomers have been successfully resolved using a crown ether-based CSP (Chirosil RCA(+)). The separation was achieved using a mobile phase consisting of a mixture of aqueous perchloric acid and an organic modifier like methanol or acetonitrile (B52724). researchgate.net Such methods are highly effective for both determining the enantiomeric purity of a sample and for isolating small quantities of pure enantiomers for research purposes. researchgate.netgoogle.com
Table 3: Example of Chromatographic Resolution Conditions
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 1-(4-bromophenyl)-ethylamine | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid (Chirosil RCA(+)) | Water (0.1% perchloric acid) / Acetonitrile or Methanol | Photo Diode Array (PDA) | researchgate.net |
| N-butyramide of 2-amino-3,3-dimethylbutane | Chrompack CP-Chirasil-Dex CB | Helium carrier gas | Not specified (Gas Chromatography) | google.com |
Novel Synthetic Routes and Modifications
Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the preparation of this compound and its derivatives. These methods move beyond classical approaches, offering improvements in reaction efficiency, atom economy, and stereochemical control.
Reductive amination, also known as reductive alkylation, stands as a cornerstone for the synthesis of amines from carbonyl compounds. wikipedia.org This powerful transformation converts a ketone or aldehyde into an amine through an intermediate imine. For the synthesis of this compound, the process commences with the reaction of 4-methyl-2-acetylthiophene with an ammonia (B1221849) source to form an imine in situ. This imine is subsequently reduced to the target primary amine. The reaction is typically performed as a one-pot synthesis, which is highly efficient. wikipedia.org
The choice of reducing agent is critical and influences the reaction's selectivity and compatibility with other functional groups. Several reagents have been developed for this purpose. Sodium cyanoborohydride (NaBH₃CN) is a classic choice, valued for its ability to selectively reduce the imine in the presence of the unreacted ketone at mildly acidic pH. masterorganicchemistry.comchemistrysteps.com A safer and often more effective alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is a mild and general reagent for the reductive amination of various ketones and aldehydes. masterorganicchemistry.comorganic-chemistry.org Other systems, including sodium borohydride (B1222165) (NaBH₄) activated by acids like p-toluenesulfonic acid or boric acid, have been successfully employed, particularly under solvent-free conditions. organic-chemistry.orgresearchgate.net
Catalytic approaches offer a greener alternative to stoichiometric hydride reagents. frontiersin.org Heterogeneous catalysts, such as nickel nanoparticles, can facilitate the reductive amination of ketones using isopropanol (B130326) as a hydrogen source. organic-chemistry.org Homogeneous catalysts based on iridium and rhodium have also been developed, enabling direct reductive amination under transfer hydrogenation conditions using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org These catalytic methods are attractive from an industrial and green chemistry perspective. frontiersin.org
| Reducing Agent/System | Typical Conditions | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, mildly acidic pH | Selectively reduces imines over ketones; toxic cyanide byproduct. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, general, and non-toxic; tolerates acid-sensitive groups. organic-chemistry.org |
| Sodium Borohydride (NaBH₄) / Acid Catalyst | Methanol or solvent-free | Cost-effective; requires acid activation (e.g., TsOH, Boric Acid). organic-chemistry.orgresearchgate.net |
| H₂ / Metal Catalyst (e.g., Pd/C, Ni) | Ethanol, pressurized H₂ | High atom economy; can sometimes lead to over-alkylation. wikipedia.orgorganic-chemistry.org |
| Ammonium Formate / Ir or Rh Catalyst | Transfer hydrogenation conditions | Serves as both N and H source; mild conditions. organic-chemistry.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in modern organic synthesis. The Strecker synthesis is a classic example of a three-component reaction that produces α-amino acids or their derivatives.
Thienyl ethanamine precursors, such as 4-methyl-2-acetylthiophene, can be effectively incorporated into MCR frameworks. In a modified Strecker synthesis, 4-methyl-2-acetylthiophene can react with an amine (e.g., ammonia or a primary amine) and a cyanide source (e.g., potassium cyanide) in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group can yield a valuable α-amino acid derivative bearing the 4-methyl-2-thienyl moiety. This approach provides a rapid and convergent route to complex molecules from simple and readily available thienyl precursors.
The demand for enantiomerically pure chiral amines is significant, particularly in the pharmaceutical industry, where a single enantiomer is often responsible for the desired therapeutic effect. springernature.comacs.org Consequently, the development of sustainable and asymmetric synthetic methods is a major research focus.
Biocatalytic Reductive Amination: A prominent green approach is the use of enzymes as catalysts. Reductive aminases (RedAms) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. rsc.org These NADPH-dependent enzymes can catalyze the reductive amination of a wide range of ketones with high enantioselectivity. rsc.org For the synthesis of chiral this compound, a RedAm from a fungal source, such as Neosartorya spp., could be employed. rsc.org These enzymes demonstrate a superior ability to utilize ammonia as the amine donor, directly converting 4-methyl-2-acetylthiophene into the corresponding chiral primary amine. This biocatalytic method offers excellent enantiomeric excess (often >97% ee) and operates under mild, aqueous conditions, highlighting its sustainability. rsc.org
| Enzyme Type | Substrates | Key Advantages | Reported Performance |
|---|---|---|---|
| Fungal Reductive Aminase (RedAm) | Ketone (e.g., 4-methyl-2-acetylthiophene) + Ammonia | High enantioselectivity, sustainable (mild, aqueous conditions), high turnover numbers. rsc.org | Conversions up to >97%, excellent enantiomeric excess (ee). rsc.org |
Asymmetric Synthesis Using Chiral Auxiliaries: Another robust strategy for asymmetric amine synthesis involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). springernature.comresearchgate.net This method is renowned for its broad scope and reliability. The synthesis involves three main steps:
Condensation: The chiral tBS is condensed with the ketone (4-methyl-2-acetylthiophene) in the presence of a Lewis acid catalyst (e.g., Ti(OEt)₄) to form a chiral N-sulfinyl imine.
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky tert-butylsulfinyl group directs the hydride attack from the less hindered face, leading to a high degree of diastereoselectivity.
Deprotection: The sulfinyl group is easily cleaved under simple acidic conditions (e.g., HCl in methanol) to afford the desired chiral primary amine hydrochloride salt in high yield and purity. researchgate.net
This methodology provides a predictable and highly effective pathway to a wide array of enantiomerically enriched amines derived from thiophene (B33073) ketones. researchgate.net
Mechanistic Investigations and Reactivity Studies of 1 4 Methyl 2 Thienyl Ethanamine
Elucidation of Reaction Mechanisms
The amine functional group in 1-(4-methyl-2-thienyl)ethanamine is a key center for its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers. This nucleophilicity is fundamental to many of its characteristic reactions, including the formation of amides, sulfonamides, and carbamates through reactions with acyl halides, sulfonyl chlorides, and isocyanates, respectively.
Kinetic studies on related heterocyclic amines have provided insights into the factors governing their nucleophilic reactivity. For instance, the reaction kinetics of various heterocyclic amines with 4,6-dinitrobenzofuroxan in acetonitrile (B52724) have been investigated to determine their nucleophilicity parameters. researchgate.net Such studies allow for the ranking of these amines on a comprehensive nucleophilicity scale, providing a direct comparison of their reactivity. researchgate.net The nucleophilicity of the amine is influenced by electronic effects of the thiophene (B33073) ring and the steric hindrance around the amino group. The methyl group at the 4-position of the thiophene ring can also exert a modest electronic effect on the reactivity of the amine.
The amine moiety can participate in nucleophilic substitution and condensation reactions, making it a valuable building block in the synthesis of more complex molecules. guidechem.com The formation of Schiff bases, for example, proceeds via nucleophilic attack of the amine on a carbonyl carbon. researchgate.net
The thiophene ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. wikipedia.org The sulfur atom influences the electron distribution in the ring, generally directing incoming electrophiles to the C5 position, which is adjacent to the sulfur and furthest from the deactivating influence of the ethylamine (B1201723) side chain at C2. However, the position of the methyl group at C4 will also influence the regioselectivity of substitution reactions.
The synthesis of thiophene-containing analogues of biologically active molecules often relies on the controlled substitution of the thiophene ring. nih.gov For instance, the synthesis of thiophene analogues of mianserin (B1677119) involved a key step of nucleophilic aromatic substitution on a related thienylpiperazine derivative. nih.gov
Chemical Transformations and Functionalization
The primary amine group of this compound is a versatile handle for various chemical transformations, including its conversion to isocyanides and thioureas. The synthesis of thioureas can be achieved through the reaction of the amine with isothiocyanates. This reaction is a common method for creating thiourea (B124793) derivatives, which are themselves valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net
The formation of thioureas from primary amines and isothiocyanates is a well-established synthetic route. Similarly, the reaction of amines with carbon disulfide in the presence of a base can lead to the formation of dithiocarbamates, which can be further converted to isothiocyanates or thioureas. These derivatives are important in the synthesis of various biologically active molecules and heterocyclic systems. researchgate.net
This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.comdergipark.org.tr This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. researchgate.neteijppr.com
The formation of a Schiff base is a reversible reaction that is often catalyzed by acid or base, or driven by the removal of water. wjpsonline.comnih.gov The general mechanism involves two main steps: the initial formation of a carbinolamine intermediate, followed by the rate-determining dehydration of this intermediate to form the final imine product. researchgate.neteijppr.com Theoretical studies on the formation of Schiff bases between substituted anilines and thiophene-2-carbaldehyde (B41791) have shown that the reaction proceeds through a six-membered ring transition state and that the dehydration step is rate-determining. eijppr.com
Schiff bases derived from heterocyclic amines are a significant class of compounds with a wide range of applications in coordination chemistry and as intermediates in organic synthesis. dergipark.org.tr
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| Primary Amine | Aldehyde | Aldimine (Schiff Base) |
| Primary Amine | Ketone | Ketimine (Schiff Base) |
The structure of this compound, containing both a nucleophilic amine and a reactive thiophene ring, makes it a suitable precursor for the synthesis of various fused and unfused heterocyclic systems through cyclization reactions. mdpi.comnih.gov These reactions are fundamental in constructing complex molecular architectures found in many biologically active compounds and functional materials. mdpi.com
Cyclization strategies can involve the amine moiety acting as a nucleophile to attack an electrophilic center, either within the same molecule (intramolecular) or in a separate reactant (intermolecular), leading to ring formation. For instance, the amine could participate in reactions leading to the formation of pyrimidines, thiazoles, or other nitrogen-containing heterocycles. researchgate.netchemicalbook.com The thiophene ring itself can also be involved in cyclization processes, such as in the synthesis of thieno-fused heterocycles. nih.govmdpi.com
The development of efficient cyclization methods is a major focus in organic synthesis. nih.gov For example, asymmetric cyclization reactions have been developed to construct chiral spirocyclic compounds from related imines. mdpi.com The versatility of this compound as a building block allows for its incorporation into a variety of heterocyclic scaffolds through carefully designed cyclization pathways.
Lack of Documented Catalytic Applications for this compound
Extensive research of scientific literature and chemical databases has revealed no specific documented catalytic applications for the chemical compound this compound. While the broader class of chiral amines and thiophene derivatives are known to be valuable in organic synthesis, often employed as ligands for metal catalysts or as organocatalysts themselves, information regarding the specific use of this compound in a catalytic capacity is not available in the public domain.
Chiral amines are recognized for their role in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds, which is a critical aspect of pharmaceutical development. sigmaaldrich.comnih.govyale.edu Similarly, thiophene-containing molecules have been investigated as components of catalytically active systems. rsc.orgresearchgate.net However, the synthesis and potential application of the specific molecule this compound for such purposes have not been detailed in the reviewed literature.
Therefore, the section on "Catalytic Applications in Organic Synthesis" cannot be developed with scientifically accurate and verifiable information as per the user's request. Further research would be required to explore the potential catalytic activity of this compound.
Computational and Theoretical Studies of 1 4 Methyl 2 Thienyl Ethanamine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For 1-(4-methyl-2-thienyl)ethanamine, DFT calculations offer a detailed understanding of its electronic characteristics, preferred spatial arrangement, and spectroscopic signatures. The B3LYP functional is a commonly used method for such investigations, often providing a good balance between accuracy and computational cost for organic molecules. researchgate.net
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comresearchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov For thiophene (B33073) derivatives, these calculations are typically performed using DFT methods like B3LYP. researchgate.net The HOMO-LUMO gap for molecules similar to this compound often falls in a range that suggests significant charge transfer capability within the molecule, influencing its reactivity. irjweb.comnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents typical values for related thiophene derivatives as calculated by DFT methods.
| Parameter | Energy (eV) | Significance |
| EHOMO | ~ -6.4 eV | Electron-donating capacity |
| ELUMO | ~ -2.7 eV | Electron-accepting capacity |
| Energy Gap (ΔE) | ~ 3.7 eV | Chemical reactivity and stability |
Optimized Molecular Geometries and Conformational Analysis
Computational methods are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. irjweb.com For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
Conformational analysis studies the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For molecules containing flexible side chains, like the ethanamine group attached to the thiophene ring, multiple conformers can exist. nih.gov Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov The interplay of steric hindrance from the methyl group and potential intramolecular interactions, such as weak hydrogen bonds, would significantly influence the preferred conformation of the ethanamine side chain relative to the thiophene ring. nih.gov
Spectroscopic Property Predictions (NMR, UV-Vis, IR)
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra and can help distinguish between different isomers or conformers. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths, simulating the molecule's Ultraviolet-Visible (UV-Vis) spectrum. researchgate.netresearchgate.net This analysis helps identify the nature of electronic transitions, such as π-to-π* transitions, which are characteristic of conjugated systems like the thiophene ring. nih.gov
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or rocking motions of the molecule's functional groups. researchgate.net These predictions are instrumental in interpreting experimental FT-IR spectra. researchgate.netscielo.org.za
Reactivity Descriptors (Ionization Potential, Electron Affinity, Electrophilicity Index)
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. mdpi.com
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). This index quantifies the ability of a molecule to accept electrons. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors This table presents conceptual values based on typical HOMO/LUMO energies for related compounds.
| Reactivity Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.4 |
| Electron Affinity (A) | -ELUMO | 2.7 |
| Electronegativity (χ) | (I+A)/2 | 4.55 |
| Chemical Hardness (η) | (I-A)/2 | 1.85 |
| Electrophilicity Index (ω) | χ²/ (2η) | 5.60 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent). nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Explore its conformational landscape in solution, revealing the most populated conformers and the dynamics of their interconversion.
Analyze the solvation shell and how water or other solvent molecules arrange themselves around the solute.
Study its interaction with biological macromolecules, such as proteins or DNA, to predict potential binding modes and affinities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the activity of new, untested compounds.
For a series of related thiophene compounds, a QSAR model could be developed to predict a specific biological activity (e.g., anti-inflammatory or antimicrobial). nih.govnih.gov Molecular descriptors for this compound would be calculated, including:
Electronic descriptors: HOMO/LUMO energies, dipole moment. nih.gov
Topological descriptors: Based on the 2D graph of the molecule.
3D descriptors: Related to the molecule's shape and volume.
These cheminformatics approaches are essential in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing, thereby accelerating the development of new therapeutic agents. nih.gov
Advanced Computational Methodologies for Organic Systems
The study of organic molecules has been profoundly advanced by the application of computational and theoretical chemistry. These methods provide a powerful lens through which the intricate relationship between the structure of a molecule and its properties can be understood at an atomic level. For a molecule such as this compound, a comprehensive computational analysis would be invaluable for elucidating its conformational landscape, electronic characteristics, and reactivity. While specific computational studies on this compound are not extensively available in the public domain, the methodologies applied to analogous thiophene derivatives provide a clear blueprint for how such an investigation would proceed.
Advanced computational methodologies, particularly those rooted in quantum mechanics, are central to the modern analysis of organic systems. Density Functional Theory (DFT) stands out as a widely used and versatile method, offering a favorable balance between computational cost and accuracy for many molecular systems. mdpi.comnih.gov DFT calculations can predict a wide array of molecular properties, including optimized geometries, vibrational frequencies (correlating to infrared spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. mdpi.comresearchgate.net
For instance, in studies of thiophene derivatives, DFT has been employed to investigate how different substituents on the thiophene ring influence the electronic structure and, consequently, the molecule's properties. nih.gov These studies often involve the use of various functionals and basis sets, with the B3LYP functional and basis sets like 6-311++G(d,p) being common choices for achieving reliable results. nih.gov The selection of the appropriate functional and basis set is a critical aspect of the computational methodology, as it directly impacts the accuracy of the predicted properties. acs.orgresearchgate.net
The application of these advanced computational methodologies to this compound would allow for a detailed exploration of its molecular characteristics. Researchers can model the molecule's three-dimensional structure, identify its most stable conformations, and analyze the distribution of electron density. This information is fundamental to understanding how the molecule interacts with other chemical species and its potential applications.
Detailed Research Findings
While specific research findings for this compound are not available, we can extrapolate the type of data that would be generated from computational studies based on research on similar thiophene-containing compounds. Such studies typically yield detailed tables of structural parameters and electronic properties.
Structural Parameters: A primary output of computational modeling is the optimized molecular geometry. This includes bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of atoms. For this compound, particular attention would be paid to the orientation of the ethanamine side chain relative to the thiophene ring.
Illustrative Geometrical Parameters for a Thiophene Derivative
| Parameter | Calculated Value (Illustrative) |
|---|---|
| C-S Bond Length (Thiophene Ring) | 1.72 Å |
| C-C Bond Length (Thiophene Ring) | 1.38 Å |
| C-N Bond Length (Ethanamine) | 1.47 Å |
| C-S-C Bond Angle | 92.5° |
| Thiophene-C-C Dihedral Angle | Variable (dependent on conformation) |
Electronic Properties: Computational methods also provide deep insights into the electronic nature of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
Illustrative Electronic Properties for a Thiophene Derivative
| Property | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Information regarding this compound is currently limited in publicly accessible research.
Extensive research has not yielded specific details regarding the application of this compound as a key synthetic building block in the construction of complex organic architectures, its use as a chiral auxiliary and in ligand design, or its role as an intermediate in multi-step organic syntheses.
While general synthetic routes for heterocyclic compounds such as thiadiazoles, triazoles, and oxadiazoles (B1248032) are well-documented, the specific use of this compound as a precursor in these syntheses is not described in the available literature. Similarly, there is no specific information on its incorporation into diverse molecular scaffolds.
Furthermore, the role of this compound in asymmetric catalysis, either as a chiral auxiliary or as a component in the design of chiral ligands and reagents, is not detailed in the reviewed sources. Its application as an intermediate in documented multi-step organic syntheses is also not found in the available data.
Further research and publications are needed to elucidate the potential applications of this specific chemical compound in the areas outlined.
Application of 1 4 Methyl 2 Thienyl Ethanamine As a Key Synthetic Building Block
Intermediates in Multi-Step Organic Syntheses
Precursors for Advanced Organic Materials
The structural attributes of 1-(4-Methyl-2-thienyl)ethanamine make it a significant precursor in the development of advanced organic materials. The presence of the electron-rich, aromatic thiophene (B33073) ring is crucial for creating materials with specific electronic and optical properties. It is identified as a building block for a variety of functional materials. bldpharm.combldpharm.com
One of the key application areas is in the synthesis of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are a class of porous, crystalline polymers with permanent porosity and high surface areas. The amine functionality of this compound allows it to be incorporated as a monomeric unit into the framework structure, typically through the formation of imine bonds with aldehyde-containing co-monomers. The inclusion of methyl groups on the building blocks of COFs has been shown to enhance surface area and reduce the common issue of pore collapse, leading to more robust and functional frameworks. researchgate.net The thiophene unit itself can impart desirable electronic properties to the resulting COF, making these materials promising candidates for applications in gas separation, catalysis, and energy storage. researchgate.net
The molecule also serves as a monomer for creating other organic electronic materials, such as organic pigments and materials with specific optical properties. bldpharm.combldpharm.com The thiophene moiety is a well-known component of conducting polymers and organic semiconductors, and its incorporation via the ethanamine side chain allows for the systematic construction of larger, functional macromolecules.
Table 1: Potential Applications in Advanced Organic Materials
| Material Class | Role of this compound | Potential Application |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Amine-functionalized monomer for framework construction. bldpharm.combldpharm.com | Gas Storage & Separation, Catalysis researchgate.net |
| Electronic Materials | Building block for organic semiconductors. bldpharm.com | Organic Field-Effect Transistors (OFETs) |
| Optical Materials | Precursor for functional dyes and pigments. bldpharm.combldpharm.com | Organic Light-Emitting Diodes (OLEDs) |
Building Blocks for Specialty Chemicals
In addition to its role in materials science, this compound is a valuable building block for the synthesis of specialty chemicals, particularly those with potential biological activity. The thienylethylamine scaffold is a recognized pharmacophore found in several important pharmaceutical drugs. For instance, the closely related compound, 2-thiophene ethylamine (B1201723), is a critical intermediate in the synthesis of major antiplatelet agents. google.comgoogle.com This highlights the value of the thienylethylamine core in medicinal chemistry.
The amine group of this compound can be readily modified to create a diverse range of derivatives. It can participate in reactions such as amidation, alkylation, and reductive amination to build more complex molecular architectures. Research has demonstrated the synthesis of heterocyclic compounds like pyrrol-3-ones from thiophene-containing amines. mdpi.com Pyrrol-3-one derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antiviral properties. mdpi.com The synthesis of such heterocyclic systems showcases the utility of this compound in generating novel compounds for drug discovery programs.
Table 2: Research Findings on Related Thienylethylamine Derivatives
| Derivative/Related Compound | Synthetic Application | Target Molecule Class | Therapeutic Area |
|---|---|---|---|
| 2-Thiophene ethylamine | Key intermediate in multi-step synthesis. google.com | Ticlopidine, Clopidogrel, Prasugrel | Cardiovascular Diseases google.com |
The research into related structures strongly suggests that this compound is a promising starting material for creating new chemical entities with potential applications in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a methyl group at the 4-position of the thiophene ring—offers a unique chemical space to explore for the development of new specialty chemicals with tailored properties.
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 1-(4-Methyl-2-thienyl)ethanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous ethanamine derivatives are prepared by reacting substituted thienyl halides with primary amines under mild conditions (e.g., room temperature, inert atmosphere) using polar aprotic solvents like DMF. Yields are optimized by controlling stoichiometry and reaction time . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing thienyl methyl groups (δ ~2.3 ppm) and ethanamine protons (δ ~1.5–3.0 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, with SHELX software refining structural parameters .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Stability is assessed via thermogravimetric analysis (TGA) and accelerated degradation studies. Store under inert gas (argon/nitrogen) at −20°C in amber vials to prevent oxidation of the thienyl moiety. Regular HPLC purity checks (C18 column, acetonitrile/water mobile phase) monitor decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thienyl group’s electron-rich nature enhances susceptibility to electrophilic substitution .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameters include binding affinity (ΔG) and binding pose validation via RMSD clustering .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. biochemical) and compound purity.
- Dose-Response Curves : Use IC/EC values to normalize potency comparisons. For instance, discrepancies in receptor binding affinity may arise from differences in assay sensitivity .
- Statistical Tools : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Q. How can reaction conditions be optimized for high-yield synthesis of chiral derivatives?
- Methodological Answer :
- Catalyst Screening : Chiral catalysts (e.g., BINOL-based) induce enantioselectivity. For example, (R)-1-(4-Methyl-2-thienyl)ethanamine is synthesized using asymmetric hydrogenation with Ru-BINAP complexes .
- Solvent Optimization : Test solvents (e.g., THF vs. MeOH) to balance reaction rate and enantiomeric excess (ee). Polar solvents often improve catalyst-substrate interactions .
Q. What are the stereochemical implications in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol to separate enantiomers.
- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration. For example, the (S)-enantiomer may exhibit a positive Cotton effect at 220 nm .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
